molecular formula C6H13Cl2N3 B1471215 N-methyl-2-(1H-pyrazol-4-yl)ethanamine CAS No. 956949-79-4

N-methyl-2-(1H-pyrazol-4-yl)ethanamine

Cat. No. B1471215
CAS RN: 956949-79-4
M. Wt: 198.09 g/mol
InChI Key: HJJWMGJNXYTXQJ-UHFFFAOYSA-N
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Description

N-methyl-2-(1H-pyrazol-4-yl)ethanamine, also known as Mephedrone, is a synthetic stimulant drug of the amphetamine and cathinone classes. It was first synthesized in 1929 by a German chemist and has been used in scientific research since then. Mephedrone has a wide range of effects on the body, including increased alertness, euphoria, and increased physical activity. It has also been used recreationally, as it produces a strong stimulant and empathogenic effect.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

Research on Cu(II) complexes with tridentate ligands, including derivatives similar to "N-methyl-2-(1H-pyrazol-4-yl)ethanamine," has shown significant DNA binding propensity and minor structural changes upon interaction with DNA. These complexes exhibit nuclease activity, contributing to DNA cleavage through hydroxyl radicals. Furthermore, in vitro cytotoxicity assays reveal their low toxicity toward different cancer cell lines, suggesting potential applications in designing therapeutic agents with DNA-targeting capabilities (Kumar et al., 2012).

Metal Complex Formation and Catalysis

Studies on Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have revealed their ability to form monomeric four-coordinated and five-coordinated complexes, influencing the geometry and electronic properties of these complexes. Such structural versatility is crucial for catalytic applications, including polymerization processes, where these complexes demonstrated significant activity in methyl methacrylate (MMA) polymerization, yielding polymers with high molecular weight and narrow polydispersity index (Choi et al., 2015).

Synthesis and Structural Characterization of Complexes

The synthesis and characterization of Cu(II) complexes with N,N-bidentate N-substituted phenylethanamine derivatives, including those similar to "N-methyl-2-(1H-pyrazol-4-yl)ethanamine," have been conducted. These complexes were used as pre-catalysts for the ring-opening polymerization of rac-lactide, demonstrating high activity and selectivity for producing heterotactic-enriched polylactide. Such studies underscore the importance of these compounds in polymer science and sustainable material production (Cho et al., 2019).

Ligand Decomposition and Metal Coordination

Research involving low symmetry pyrazole-based tripodal tetraamine ligands has explored their metal complexes and ligand decomposition reactions. These studies provide insights into the stability and reactivity of such ligands in different environments, crucial for designing stable metal-organic frameworks and catalysts (Cubanski et al., 2013).

properties

IUPAC Name

N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-3-2-6-4-8-9-5-6/h4-5,7H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWUIUOKJXWWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390241
Record name N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(1H-pyrazol-4-yl)ethanamine

CAS RN

956949-79-4
Record name N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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